molecular formula C8H11Cl2NO B1342377 2-Chloromethyl-3-ethoxypyridine hydrochloride CAS No. 62734-04-7

2-Chloromethyl-3-ethoxypyridine hydrochloride

Cat. No.: B1342377
CAS No.: 62734-04-7
M. Wt: 208.08 g/mol
InChI Key: WDEGRDWGRKYVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-3-ethoxypyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride typically involves the chloromethylation of 3-ethoxypyridine. This reaction is carried out under controlled conditions using chloromethylating agents such as formaldehyde and hydrochloric acid . The reaction is usually conducted in the presence of a catalyst to enhance the yield and purity of the product . Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and supply .

Chemical Reactions Analysis

2-Chloromethyl-3-ethoxypyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, reducing agents, and oxidizing agents.

Scientific Research Applications

2-Chloromethyl-3-ethoxypyridine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-ethoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloromethyl-3-ethoxypyridine hydrochloride can be compared with other similar compounds such as:

    2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound has similar chemical properties but differs in its methoxy groups.

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has additional methyl groups, which may affect its reactivity and applications.

Properties

IUPAC Name

2-(chloromethyl)-3-ethoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-5-10-7(8)6-9;/h3-5H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEGRDWGRKYVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607682
Record name 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62734-04-7
Record name 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (8 cc) was added over 8 minutes to a stirred solution of 3-ethoxy-2-hydroxymethylpyridine (5.6 g) in chloroform (60 cc) at room temperature. After 11/2 hrs the mixture was evaporated to dryness and the residue was recrystallised from 0.16 M ethanolic hydrogen chloride/diethyl ether (1:1) to give 2-chloromethyl-3-ethoxypyridine hydrochloride (6.5 g) m.p. 176°-179.5°. (decomp.).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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